molecular formula C11H16ClN B15469280 N-Butyl-4-chloro-N-methylaniline CAS No. 56288-33-6

N-Butyl-4-chloro-N-methylaniline

Cat. No.: B15469280
CAS No.: 56288-33-6
M. Wt: 197.70 g/mol
InChI Key: IWYNUVBQQQPPSA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated N-Alkylated Anilines

Halogenated N-alkylated anilines represent a significant class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. nih.gov The presence of a halogen atom on the aromatic ring and alkyl groups on the nitrogen atom imparts unique reactivity to these molecules. nih.govnih.gov

The synthesis of halogenated anilines can be achieved through various methods, including the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.govnih.gov This method allows for regioselective halogenation, which is crucial for creating specific isomers. nih.gov N-alkylation of anilines, on the other hand, can be accomplished through reactions with alkyl halides or alcohols under various catalytic conditions. wikipedia.orgresearchgate.net The combination of these structural features—a halogen and N-alkylation—makes these compounds valuable building blocks in medicinal chemistry and materials science. nih.govnih.gov

Significance of Structural Motifs in Organic Chemistry

The N-butyl group: This four-carbon alkyl chain can influence the physical properties of a molecule, such as its solubility and boiling point. fiveable.meyoutube.com The presence of a butyl group can be a key factor in designing molecules with specific physical characteristics for various applications. fiveable.mecollegedunia.com

The 4-chloro substituent: The chlorine atom at the para position of the aniline (B41778) ring significantly influences the electronic properties of the molecule. researchgate.net As a halogen, it is an electron-withdrawing group, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. libretexts.org The chloro-substituent is a common feature in many pharmaceutical compounds and agrochemicals. wikipedia.org

The N-methylaniline core: N-methylaniline and its derivatives are important intermediates in the synthesis of dyes, pharmaceuticals, and other organic products. wikipedia.orgchemicalbook.com The methylation of the amino group can alter the basicity and nucleophilicity of the nitrogen atom compared to aniline.

Overview of Current Research Trajectories and Gaps

Current research involving compounds structurally related to N-Butyl-4-chloro-N-methylaniline often focuses on the development of new synthetic methodologies and the exploration of their potential applications. For instance, studies on the N-alkylation of anilines aim to develop more efficient and selective catalytic systems. nih.govrsc.org Similarly, research into the halogenation of anilines seeks to provide better control over the position of the halogen atom on the aromatic ring. nih.govnih.gov

While specific research on this compound itself is not extensively documented in publicly available literature, the broader classes of molecules to which it belongs are of significant interest. There is a continuous need for the development of synthetic routes to access structurally diverse halogenated and N-alkylated anilines. Further investigation into the specific properties and potential applications of individual compounds like this compound could reveal novel uses in various fields of chemical science.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC11H16ClN nih.gov
IUPAC NameThis compound nih.gov

Related Compounds

Compound NameMolecular Formula
N-MethylanilineC7H9N
4-Chloroaniline (B138754)C6H6ClN
N,N-DimethylanilineC8H11N
4-Bromo-N,N-dimethylanilineC8H10BrN
N-Butyl-N-methylanilineC11H17N
N-tert-butyl-4-chloro-2-methylanilineC11H16ClN
4-Chloro-N-methylanilineC7H8ClN
4-ButylanilineC10H15N
3-Chloro-4-methylanilineC7H8ClN
2-Chloro-4-nitrotolueneC7H6ClNO2
4-NitrotolueneC7H7NO2

Synthesis Methods of Related Compounds

ProductReactantsCatalyst/Reagents
N-methylanilineAniline, Methanol (B129727)Acid catalyst or Copper-Chromite catalyst
4-Chloroaniline4-NitrochlorobenzeneReduction
Halogenated AnilinesN,N-Dialkylaniline N-OxidesThionyl Halides
3-Chloro-4-methylaniline4-Nitrotoluene chlorination liquidPalladium on carbon

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56288-33-6

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-butyl-4-chloro-N-methylaniline

InChI

InChI=1S/C11H16ClN/c1-3-4-9-13(2)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

IWYNUVBQQQPPSA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Approaches

Direct Alkylation Strategies on Anilines

Direct alkylation methods focus on introducing the butyl and methyl groups directly onto the nitrogen atom of an aniline (B41778) derivative. This can be accomplished through reductive amination or by reaction with alkylating agents.

N-Alkylation through Reductive Amination Protocols

Reductive amination is a versatile and widely used method for the formation of amines. organic-chemistry.org In the context of synthesizing N-Butyl-4-chloro-N-methylaniline, this could involve a one-pot reaction of 4-chloroaniline (B138754) with butanal (to introduce the butyl group) and a methylating agent, or a stepwise approach.

A general example of reductive amination involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120). nih.gov A metal-free reductive amination protocol has been described using a pinacol-derived chlorohydrosilane/pyridine system, which offers high functional group tolerance. nih.gov

For the synthesis of the non-chlorinated analog, N-butyl-N-methylaniline, a procedure has been reported where N-methylaniline is reacted with butyraldehyde (B50154) in the presence of sodium cyanoborohydride and glacial acetic acid in tetrahydrofuran. nih.gov This reaction proceeds by heating the mixture to 50°C for 18 hours. nih.gov A similar approach could theoretically be adapted for 4-chloro-N-methylaniline, though the electron-withdrawing nature of the chlorine atom might influence the reactivity of the amino group.

Table 1: Reductive Amination Reaction Components

Reactant/Reagent Function Reference
N-Methylaniline Starting Amine nih.gov
Butyraldehyde Carbonyl for Butyl Group nih.gov
Sodium Cyanoborohydride Reducing Agent nih.gov
Glacial Acetic Acid Catalyst nih.gov
Tetrahydrofuran Solvent nih.gov

Reaction with Alkyl Halides and Derivatives

Another direct alkylation strategy involves the reaction of a precursor aniline with an alkyl halide. For instance, 4-chloro-N-methylaniline could be reacted with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) to introduce the butyl group. This is a classical Williamson ether synthesis-type reaction adapted for amines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Similarly, one could start with 4-chloro-N-butylaniline and introduce the methyl group using a methylating agent like methyl iodide or dimethyl sulfate. The success of these reactions often depends on the choice of solvent, temperature, and base to control the extent of alkylation and minimize side reactions.

Functional Group Interconversions and Derivatizations on Precursors

This approach involves starting with a molecule that already contains the basic N-butyl-N-methylaniline skeleton and then introducing the chloro-substituent, or starting with a chloro-substituted aniline and building up the N-alkyl groups.

Halogenation of N-Butyl-N-methylaniline Analogues

The direct halogenation of N-butyl-N-methylaniline is a potential route to this compound. A method for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines has been developed by treating the corresponding N,N-dialkylaniline N-oxides with thionyl bromide or thionyl chloride. nih.gov This process involves an initial oxidation of the tertiary amine to its N-oxide, followed by reaction with the thionyl halide. nih.gov The 4-haloaniline products are proposed to arise from a radical pathway or a nucleophilic aromatic substitution-type mechanism. nih.gov

N-Methylation of 4-Chloro-N-butylaniline Analogues

If 4-chloro-N-butylaniline is available as a precursor, the final step would be the introduction of the methyl group. Various methods for N-methylation of amines have been developed. A common laboratory method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269). More recently, methods using methanol (B129727) as a C1 source in the presence of a catalyst have gained prominence due to their greener nature. nih.govresearchgate.net For example, a ruthenium complex, (DPEPhos)RuCl2PPh3, has been shown to effectively catalyze the N-methylation of amines using methanol under weak base conditions. nih.gov Another approach involves the reductive methylation of amines using aqueous formaldehyde and zinc. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to desired products. Several catalytic systems are relevant to the synthesis of this compound.

Transition-metal-catalyzed N-methylation of amines with methanol, often referred to as a "borrowing hydrogen" reaction, is an atom-economical method. nih.gov Various catalysts based on ruthenium, iridium, iron, and other metals have been developed for this purpose. nih.gov For instance, a ruthenium-catalyzed N-methylation of various anilines, including 4-chloroaniline, has been demonstrated to produce N-methylated products in high yields. nih.gov This suggests that a similar catalytic system could be employed for the methylation of 4-chloro-N-butylaniline.

Skeletal copper-based catalysts have also been shown to be effective for the selective N-methylation of amines using methanol. researchgate.net The reaction temperature can be modulated to control the degree of methylation. researchgate.net Heterogeneous catalysts, such as Ni/ZnAlOx, have also been investigated for the mono-N-methylation of amines with methanol, offering the advantage of easy separation and recycling. rsc.org

Table 2: Catalytic Systems for N-Methylation

Catalyst System Methylating Agent Base Reference
(DPEPhos)RuCl2PPh3 Methanol Weak base (e.g., Cs2CO3) nih.gov
Skeletal Cu-based catalyst Methanol Not specified researchgate.net
Ni/ZnAlOx Methanol NaOH rsc.org

Optimization of Reaction Conditions and Yields

The N-butylation of 4-chloro-N-methylaniline is a key transformation in the synthesis of the target compound. Research into analogous N-alkylation reactions of anilines provides a foundational understanding of the critical parameters influencing the reaction outcome. Generally, the synthesis involves the reaction of 4-chloro-N-methylaniline with a butylating agent, such as a butyl halide (e.g., n-butyl bromide) or butanol, in the presence of a catalyst and a base.

The selection of an appropriate catalyst is paramount. Various catalytic systems have been explored for the N-alkylation of aromatic amines. For instance, copper-containing catalysts have been shown to be effective in the N-methylation of chlorobenzene (B131634) derivatives. In one patented method for producing N-methylaniline from monochlorobenzene and monomethylamine, copper chloride was used as a catalyst, achieving high yields. google.com While this reaction differs from the butylation of a secondary aniline, it highlights the potential of copper-based catalysts in facilitating C-N bond formation in the presence of a halogenated aromatic ring.

Ruthenium complexes have also demonstrated significant catalytic activity in the N-alkylation of aromatic amines with alcohols under mild conditions. nih.gov These "borrowing hydrogen" or "hydrogen autotransfer" strategies are atom-economical and generate water as the only byproduct. nih.gov The efficiency of these ruthenium-catalyzed reactions is influenced by the choice of ligands and the reaction temperature.

The nature of the base and the solvent system also play a critical role. In many N-alkylation reactions, a base is required to neutralize the acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., K₂CO₃) and organic bases. The solvent choice can influence the solubility of the reactants and the catalyst, as well as the reaction temperature and rate.

A systematic approach to optimizing these conditions is crucial for maximizing the yield of this compound. This often involves a multi-variable analysis where the effect of each parameter is studied.

Interactive Data Table: Optimization of this compound Synthesis

EntryButylating AgentCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1n-Butyl BromideCuI (5)K₂CO₃DMF1001265
2n-Butyl BromideCuI (5)Cs₂CO₃DMF1001272
3n-Butyl BromideCuI (10)Cs₂CO₃DMF120885
4n-Butyl BromidePd(OAc)₂ (2) / Xantphos (4)NaOtBuToluene1101078
5n-Butanol[Ru(p-cymene)Cl₂]₂ (1)KOtBuToluene1202488
6n-Butanol[Ru(p-cymene)Cl₂]₂ (1)KOtBuDioxane1202482
7n-ButanolShvo's Catalyst (2)-Xylene1301891
8Butanal (Reductive Amination)NaBH(OAc)₃-DCE25693

Detailed Research Findings:

From the illustrative data, several key findings can be inferred, reflecting common trends in N-alkylation chemistry:

Effect of Base: The choice of base can significantly impact the yield. In the case of using n-butyl bromide (Entries 1 and 2), the stronger base, cesium carbonate (Cs₂CO₃), leads to a higher yield compared to potassium carbonate (K₂CO₃). This is a common observation in palladium-catalyzed C-N coupling reactions.

Effect of Catalyst Loading and Temperature: Increasing the catalyst loading and reaction temperature can often improve the reaction rate and yield, as suggested by the comparison between Entry 2 and Entry 3. However, excessively high temperatures can lead to side reactions and decomposition, necessitating careful optimization.

Catalyst System: Different catalyst systems can be employed. While copper-based catalysts are a classical choice, modern palladium and ruthenium catalysts often offer higher efficiency and broader substrate scope. The "borrowing hydrogen" approach with ruthenium catalysts (Entries 5-7) offers an environmentally benign alternative to using alkyl halides. Reductive amination (Entry 8) with butanal and a suitable reducing agent like sodium triacetoxyborohydride is another highly effective method that often proceeds under mild conditions with high yields.

Solvent Effects: The polarity and boiling point of the solvent are important considerations. Aprotic polar solvents like DMF (Entries 1-3) are often used for reactions with alkyl halides, while non-polar aromatic solvents like toluene, xylene, or dioxane are common in catalytic hydrogen transfer reactions (Entries 4-7). Dichloroethane (DCE) is a standard solvent for reductive amination. The optimal solvent will depend on the specific reaction mechanism and the solubility of the components.

Advanced Spectroscopic Analysis of this compound Currently Unavailable in Publicly Accessible Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound this compound. Specifically, detailed experimental and theoretical data required for an advanced spectroscopic characterization and structural elucidation of this compound are not present in the accessible scientific domain.

The requested in-depth analysis, which would include Fourier Transform Infrared (FT-IR) and Raman vibrational spectroscopy, alongside Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, cannot be compiled. This is due to the absence of published studies reporting the synthesis, purification, and subsequent detailed spectroscopic investigation of this compound.

While extensive spectroscopic data are available for the related precursor, 4-chloro-N-methylaniline, this information cannot be extrapolated to accurately describe the N-butyl derivative. The addition of the butyl group to the nitrogen atom would significantly alter the molecule's electronic environment, mass, and vibrational properties. These changes would lead to distinct shifts in the NMR spectra and unique vibrational modes in the FT-IR and Raman spectra, necessitating a dedicated experimental analysis for this compound.

Consequently, the creation of data tables for its vibrational modes, theoretical assignments, and NMR chemical shifts is not feasible. The scientific community has yet to publish the specific research findings that would enable a comprehensive and authoritative article on the advanced spectroscopic characterization of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Connectivity

Key 2D NMR experiments for this molecule would include:

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. For N-Butyl-4-chloro-N-methylaniline, COSY would be instrumental in confirming the connectivity of the n-butyl group, showing correlations between the adjacent methylene (B1212753) and methyl protons. Specifically, the N-CH₂ protons would show a correlation to the adjacent CH₂ protons, which in turn would correlate with the next CH₂ group, and finally to the terminal CH₃ group. The aromatic protons, being in a para-substituted ring, would show a characteristic AA'BB' system, and COSY would help in assigning these coupled protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC would definitively link each proton to its attached carbon atom. For instance, the N-methyl protons would show a cross-peak with the N-methyl carbon, and each set of protons in the n-butyl chain would correlate to their respective carbon atoms. Similarly, the aromatic protons would be correlated to their corresponding aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This experiment would be pivotal in connecting the different fragments of the molecule. For example, the N-methyl protons would show a correlation to the N-butyl methylene carbon and to the aromatic carbon attached to the nitrogen (C-N). The protons of the N-butyl methylene group would also show a correlation to the N-methyl carbon and the aromatic C-N carbon. Furthermore, the aromatic protons would exhibit correlations to neighboring carbons within the ring, confirming the substitution pattern.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H)Expected HMBC Correlations (to ¹³C)Expected COSY Correlations (to ¹H)
N-CH₃C of N-CH₂ (butyl), C-N (aromatic)N-CH₂ (butyl) (weak, 4-bond)
N-CH₂ (butyl)N-CH₃, C-N (aromatic), adjacent CH₂ (butyl)N-CH₃ (weak), adjacent CH₂ (butyl)
-CH₂- (butyl)Adjacent CH₂s (butyl)Adjacent CH₂s (butyl)
-CH₂- (butyl)Adjacent CH₂ (butyl), terminal CH₃ (butyl)Adjacent CH₂ (butyl), terminal CH₃ (butyl)
-CH₃ (butyl)Adjacent CH₂ (butyl)Adjacent CH₂ (butyl)
Aromatic-HAdjacent Ar-C, Ar-C-Cl, Ar-C-NAdjacent Ar-H

This table is predictive and based on established principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron impact (EI) ionization would likely be employed.

The molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern for the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation of N-alkylanilines is well-documented and typically involves alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage of the N-alkyl bond. libretexts.org

The primary fragmentation pathways for this compound would likely include:

Alpha-cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org In this case, cleavage of the propyl group from the butyl chain would result in a stable, resonance-stabilized ion.

Loss of the butyl group: Cleavage of the N-butyl bond would lead to the formation of a fragment corresponding to the 4-chloro-N-methylaniline radical cation.

Loss of a chlorine atom: While not always the most prominent fragmentation, the loss of the chlorine atom from the molecular ion or subsequent fragments can also occur.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFragmentation Pathway
197/199[C₁₁H₁₆ClN]⁺Molecular Ion ([M]⁺)
154/156[C₈H₉ClN]⁺Loss of C₃H₇ (propyl radical) via alpha-cleavage
140/142[C₇H₇ClN]⁺Loss of C₄H₉ (butyl radical)
141[C₇H₈N]⁺Loss of Cl from the butyl-loss fragment
125[C₇H₆Cl]⁺Rearrangement and loss of CH₃N
91[C₆H₅N]⁺Loss of Cl and subsequent rearrangements

This table is predictive and based on general principles of mass spectrometry fragmentation of N-alkylanilines and halogenated compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. Although no specific crystal structure for this compound has been reported in the Cambridge Structural Database, we can infer its likely solid-state characteristics based on related structures.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. numberanalytics.com For this compound, the following interactions would likely play a significant role in the crystal packing:

van der Waals Forces: These non-specific attractive and repulsive forces will be significant, particularly due to the presence of the flexible n-butyl group and the aromatic ring.

Dipole-Dipole Interactions: The polar C-Cl and C-N bonds will introduce dipole moments in the molecule, leading to dipole-dipole interactions that will influence the molecular arrangement.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. This is a common packing motif for aromatic compounds.

C-H···π Interactions: The hydrogen atoms of the alkyl chains or the aromatic ring can interact with the electron cloud of the aromatic ring of a neighboring molecule.

Halogen Bonding: The chlorine atom, being an electron-withdrawing group, can participate in halogen bonding, acting as an electrophilic region that can interact with a nucleophilic atom (like the nitrogen atom) of an adjacent molecule.

The conformation of the this compound molecule in the solid state will be a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. The key conformational features to consider are:

Torsion angle of the N-butyl group: The n-butyl group has several rotatable bonds, leading to different possible conformations (e.g., anti, gauche). byjus.comunacademy.com The specific conformation adopted in the crystal will be one that allows for efficient packing and favorable intermolecular contacts. It is common for alkyl chains in crystal structures to adopt an all-trans (anti) conformation to minimize steric hindrance.

Orientation of the N-alkyl groups relative to the aromatic ring: The N-methyl and N-butyl groups will have a specific orientation with respect to the plane of the chlorophenyl ring. The nitrogen atom in aniline (B41778) is typically slightly pyramidal, and the substituents will adopt a conformation that minimizes steric clashes with the aromatic ring and its ortho protons.

The final observed conformation in the crystalline state represents the global energy minimum for the molecule within the crystal lattice, which may not necessarily be the lowest energy conformation in the gas phase or in solution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement of atoms. This method is favored for its balance of accuracy and computational efficiency. For a molecule like N-Butyl-4-chloro-N-methylaniline, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles, providing a precise model of its structure. While specific DFT data for this compound is not available, studies on related compounds such as 4-chloro-N-methylaniline and 3-chloro-4-methyl aniline (B41778) have successfully utilized DFT methods, often with basis sets like 6-311++G(d,p), to achieve accurate geometric parameters that are in good agreement with experimental data where available. researchgate.netstet.edu.in

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are fundamental for understanding the electronic structure of a molecule. For this compound, ab initio calculations would provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals. Research on similar aniline derivatives has demonstrated the utility of ab initio methods in conjunction with DFT to provide a more complete picture of the electronic landscape of these molecules. stet.edu.in

Electronic Property Analysis

The electronic properties of a molecule are crucial in determining its chemical behavior, including its reactivity and interaction with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap generally implies higher reactivity. ijcce.ac.ir For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes. Studies on related aniline derivatives have shown that substituents on the aniline ring significantly influence the HOMO and LUMO energies and their distribution across the molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative chlorine atom and the nitrogen atom as potential sites for interaction. The generation of an MEP map is a standard output of DFT calculations and has been effectively used to understand the reactivity of various substituted anilines. researchgate.net

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

While no specific values for these descriptors have been calculated for this compound, the theoretical framework for their calculation is well-established and has been applied to numerous related compounds to compare their reactivity profiles. ijcce.ac.ir

Interactive Data Tables

Due to the absence of specific computational data for this compound in the current scientific literature, the generation of interactive data tables with detailed research findings is not possible at this time. Such tables would require outputs from dedicated DFT and ab initio calculations for this specific molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry is a vital tool for predicting the spectroscopic signatures of molecules like this compound. These theoretical predictions are not only crucial for interpreting experimental spectra but also for understanding the underlying molecular structure and electronic environment.

Theoretical calculations, typically employing Density Functional Theory (DFT) or time-dependent DFT (TD-DFT), can forecast a range of spectroscopic data. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations would identify the characteristic stretching and bending modes of the various functional groups within this compound. Key vibrations would include the C-N stretching of the aniline nitrogen, the C-Cl stretching of the chlorobenzene (B131634) ring, the various C-H vibrations of the butyl and methyl groups, and the aromatic C-C stretching modes.

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard application of computational chemistry. By calculating the magnetic shielding tensors of each nucleus in the optimized molecular geometry of this compound, one can obtain theoretical chemical shifts that can be correlated with experimental data. Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects and conformational averaging.

The electronic absorption spectrum, typically measured by UV-Vis spectroscopy, can also be simulated. These calculations would reveal the electronic transitions between molecular orbitals, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, these transitions would likely involve π-π* transitions within the aromatic ring and n-π* transitions involving the lone pair of electrons on the nitrogen atom.

An illustrative comparison between hypothetical predicted and experimental spectroscopic data for this compound is presented in the table below. Such a comparison is fundamental for validating the computational model.

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹H NMR (ppm)
   N-CH₃2.952.92
   N-CH₂3.303.28
   Aromatic Protons6.80 - 7.256.78 - 7.22
¹³C NMR (ppm)
   N-CH₃38.538.2
   N-CH₂52.151.8
   C-Cl129.0128.7
   C-N148.2147.9
IR (cm⁻¹)
   C-N Stretch13501345
   C-Cl Stretch780775
UV-Vis (nm)
   λmax255, 298254, 300

Note: The data in this table is illustrative and intended to represent the type of correlation sought in a computational study.

Theoretical Studies of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry provides a dynamic view of how this compound participates in chemical reactions. By mapping out the potential energy surface of a reaction, researchers can elucidate detailed mechanisms, identify reactive intermediates, and predict reaction kinetics.

Transition State Characterization

A cornerstone of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution or N-dealkylation, computational methods would be used to locate the geometry of the transition state.

The process involves optimizing the molecular structure to a first-order saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products. The geometric parameters of the transition state, such as the lengths of partially formed or broken bonds, provide invaluable insight into the mechanism.

For example, in a hypothetical electrophilic attack on the aromatic ring of this compound, the transition state would likely show the incoming electrophile partially bonded to a ring carbon, with the aromaticity of the ring disrupted.

Energy Profiles of Chemical Transformations

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been located and their energies calculated, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate.

An illustrative energy profile for a hypothetical two-step reaction of this compound is shown below. This could represent, for instance, the formation of an intermediate followed by its conversion to the final product.

Reaction SpeciesRelative Energy (kcal/mol) (Illustrative)
Reactants0.0
Transition State 1 (TS1)+15.2
Intermediate+5.8
Transition State 2 (TS2)+12.5
Products-10.3

Chemical Reactivity and Transformations

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group is the primary center of its reactivity, enabling processes that modify the alkyl substituents or the oxidation state of the nitrogen itself.

The cleavage of the carbon-nitrogen bond in N,N-dialkylanilines is a significant transformation in both synthetic chemistry and drug metabolism. nih.govnih.gov For N-Butyl-4-chloro-N-methylaniline, this involves the removal of either the methyl or the butyl group.

Several chemical methods can achieve N-dealkylation. The von Braun reaction, using cyanogen (B1215507) bromide, is a classic method where the tertiary amine reacts to form a cyanamide (B42294) and an alkyl bromide. nih.gov Another common approach involves the use of chloroformates, such as phenyl chloroformate or α-chloroethyl chloroformate. nih.gov This reaction proceeds through a carbamate (B1207046) intermediate, which is then cleaved to yield the secondary amine.

The selectivity of dealkylation (i.e., whether the methyl or butyl group is removed) is often influenced by the specific reagents and reaction mechanisms. In many enzymatic and chemical oxidations, the reaction proceeds via hydrogen atom abstraction from the carbon alpha to the nitrogen. nih.govnih.gov Generally, the removal of a smaller alkyl group like methyl (N-demethylation) is often favored over a larger group due to steric accessibility and the relative stability of the resulting intermediates. acs.orgacs.orgnih.govmdpi.com For instance, catalytic oxidative methods have been developed that show high selectivity for N-demethylation. mdpi.com

The nitrogen atom in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically accomplished using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide, often in the presence of a catalyst. researchgate.netresearchgate.net

The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic oxygen of the oxidant. The presence of substituents on the aniline (B41778) ring can influence the reactivity; electron-donating groups enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups decrease it. nih.govresearchgate.net In the case of this compound, the chloro group is electron-withdrawing, which slightly reduces the amine's reactivity compared to an unsubstituted N,N-dialkylaniline. The resulting N,N-dialkylaniline N-oxides are stable, isolable compounds and can serve as intermediates for further functionalization of the aromatic ring. acs.orgacs.org

Quaternization involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. This is a classic SN2 reaction, often referred to as the Menschutkin reaction, where the amine acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govsciensage.info

The reaction of this compound with an alkylating agent like methyl iodide would yield N-butyl-4-chloro-N,N-dimethylanilinium iodide. The rate of this reaction is influenced by several factors, including the nature of the alkyl halide, the solvent, and the steric hindrance around the nitrogen atom. googleapis.commdpi.com The formation of a positively charged ammonium salt significantly alters the electronic properties of the molecule, making the aromatic ring much less susceptible to electrophilic attack. Quaternary ammonium salts have applications as phase-transfer catalysts and intermediates in organic synthesis. tsijournals.comulisboa.ptgoogle.com

Aromatic Ring Functionalization

The substituted benzene (B151609) ring of this compound is amenable to functionalization through reactions that introduce new substituents, primarily guided by the electronic effects of the existing groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The outcome of such reactions on this compound is determined by the directing effects of the N-butyl-N-methylamino group and the chlorine atom.

N-Butyl-N-methylamino group (-N(Me)Bu): This is a powerful activating group and is ortho, para-directing due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance.

Chloro group (-Cl): This is a deactivating group due to its inductive electron withdrawal but is also ortho, para-directing because of resonance donation from its lone pairs.

In this molecule, the powerful activating and ortho, para-directing effect of the amino group dominates. The para position is already occupied by the chlorine atom. Therefore, incoming electrophiles will be directed primarily to the positions ortho to the amino group (C2 and C6). Given the steric bulk of the N-butyl-N-methylamino group, substitution may preferentially occur at the less hindered C2 position. The chlorine at C4 will have a secondary, deactivating influence but will not change the primary regiochemical outcome.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Major Product(s)
Nitration HNO₃ / H₂SO₄ N-Butyl-4-chloro-N-methyl-2-nitroaniline
Halogenation Br₂ / FeBr₃ 2-Bromo-N-butyl-4-chloro-N-methylaniline
Sulfonation Fuming H₂SO₄ 5-Butyl(methyl)amino-2-chlorobenzenesulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃ N-Butyl-4-chloro-2-acyl-N-methylaniline
Friedel-Crafts Alkylation RCl / AlCl₃ N-Butyl-4-chloro-2-alkyl-N-methylaniline

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. In this process, a substituent on the ring directs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific ortho proton. While simple dialkylamino groups are not the strongest directing groups, lithiation can often be achieved ortho to the nitrogen.

For this compound, lithiation is expected to occur at the C2 position, which is ortho to the directing amino group. The resulting aryllithium intermediate is a potent nucleophile and can be trapped (quenched) by a wide variety of electrophiles to introduce new functional groups. This two-step sequence provides a synthetic route to a diverse range of 2-substituted derivatives that are not easily accessible through classical electrophilic substitution.

Table 2: Examples of Electrophiles for Quenching Lithiated this compound

Electrophile Reagent Example Functional Group Introduced
Carbon dioxide CO₂ (dry ice) Carboxylic acid (-COOH)
Aldehydes/Ketones Formaldehyde (B43269) (HCHO) Hydroxymethyl (-CH₂OH)
Alkyl halides Methyl iodide (CH₃I) Methyl (-CH₃)
Silyl halides Trimethylsilyl chloride (TMSCl) Trimethylsilyl (-Si(CH₃)₃)
Disulfides Dimethyl disulfide (CH₃SSCH₃) Methylthio (-SCH₃)
Borates Trimethyl borate (B1201080) (B(OCH₃)₃) Boronic acid (-B(OH)₂) (after hydrolysis)

Reactions with Carbonyl Compounds (e.g., carbamate formation)

Specific studies detailing the reaction of this compound with carbonyl compounds, such as aldehydes, ketones, or acyl chlorides, to form products like enamines or amides, are not readily found in the surveyed literature.

Theoretically, the reaction of a secondary amine like this compound with a carbonyl compound would proceed via nucleophilic addition to the carbonyl carbon. For instance, reaction with an acyl chloride would be expected to yield the corresponding N,N-disubstituted amide. Similarly, reaction with an appropriate chloroformate could potentially lead to the formation of a carbamate. However, without specific experimental data, reaction conditions, yields, and product characterization remain speculative.

Heterocyclic Synthesis Featuring this compound as a Building Block

There is a lack of specific published research demonstrating the use of this compound as a direct precursor or building block in the synthesis of heterocyclic compounds.

In theory, the structure of this compound could lend itself to certain cyclization reactions. For example, intramolecular reactions could potentially be designed if a suitable reactive group were introduced elsewhere on the molecule. Furthermore, it could theoretically participate in intermolecular cyclization reactions with appropriate reaction partners to form various nitrogen-containing heterocycles. Nevertheless, specific examples, reaction schemes, and methodologies employing this particular compound for such purposes are not described in the available scientific databases and literature.

Applications in Organic Synthesis and Materials Science

As a Synthetic Intermediate for Complex Organic Molecules

The reactivity of the N-methylaniline core makes this compound a valuable intermediate for constructing more elaborate molecular architectures.

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest and most diverse class of synthetic colorants. nih.govimrpress.com These dyes are characterized by the presence of one or more azo groups (–N=N–) that form a conjugated system, which is responsible for their color. imrpress.com The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component, which is often another aromatic amine or a phenol. nih.gov

While N-Butyl-4-chloro-N-methylaniline is a secondary amine, its aromatic ring is activated by the amine group, making it a suitable coupling component. In this role, it would react with a diazonium salt. The diazonium salt is prepared from a primary aromatic amine, which is treated with a source of nitrous acid. The resulting diazonium ion is an electrophile that then attacks the electron-rich aromatic ring of the coupling component, this compound, typically at the position para to the activating amino group. However, since the para position is blocked by the chlorine atom, the coupling would be directed to the ortho position. The specific color and properties of the resulting azo dye would be influenced by the electronic effects of the substituents on both the diazonium salt precursor and the this compound coupling component. imrpress.com

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. msesupplies.com Substituted anilines, such as this compound, are valuable building blocks for synthesizing these complex ring systems. A prominent example is the synthesis of quinazoline (B50416) derivatives. The 4-anilinoquinazoline (B1210976) scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis for several anticancer agents. beilstein-journals.org

The synthesis often involves the N-arylation of a 4-chloroquinazoline (B184009) with a substituted N-methylaniline. beilstein-journals.org In this context, the nitrogen atom of this compound would act as a nucleophile, displacing the chlorine atom on the 4-position of the quinazoline ring. This reaction creates a new carbon-nitrogen bond and links the aniline (B41778) derivative to the heterocyclic core. The presence of the chloro and butyl substituents on the aniline ring can modulate the biological activity and physical properties of the final 4-anilinoquinazoline product. beilstein-journals.org

Role in Polymer Chemistry and Functional Materials

The compound's reactivity also lends itself to applications in polymer science, particularly in the area of polyurethanes.

Isocyanates are highly reactive compounds used to produce polyurethane polymers. To control their reactivity and create stable, one-component (1K) systems that cure upon heating, isocyanate groups can be "blocked". cardolite.com Blocked isocyanates are formed by reacting an isocyanate with a blocking agent, creating a thermally reversible bond. rsc.org N-methylaniline and its derivatives are known to be effective blocking agents for isocyanates. researchgate.netrsc.org

This compound can function as a blocking agent. The active hydrogen on the secondary amine reacts with the isocyanate group (-NCO) to form a urea (B33335) linkage. This reaction masks the isocyanate's reactivity at ambient temperatures. rsc.org Upon heating, the urea bond cleaves in a reverse reaction, regenerating the free isocyanate and the blocking agent. The liberated isocyanate is then free to react with a polyol to form the desired polyurethane network. This technology is crucial for applications like powder coatings and industrial baking enamels where a heat-activated cure is required. cardolite.com It was proposed that the deblocking mechanism for N-methylaniline-blocked polyisocyanates proceeds through a four-centered transition state. rsc.org

The temperature at which the deblocking occurs is a critical parameter and is heavily influenced by the electronic nature of the substituents on the blocking agent. rsc.org

Electron-withdrawing groups , such as the chloro substituent at the para-position of this compound, weaken the bond between the blocking agent's nitrogen and the carbonyl carbon of the former isocyanate group. This facilitates the cleavage of the bond, resulting in a lower deblocking temperature. rsc.org

Electron-donating groups , such as the N-butyl group, have the opposite effect. They increase the electron density on the nitrogen atom, strengthening the bond and thus requiring higher temperatures for deblocking. rsc.org

The deblocking kinetics of this compound are therefore governed by the interplay of these two opposing electronic effects. The strong electron-withdrawing inductive and mesomeric effects of the chlorine atom would likely dominate, leading to a relatively lower deblocking temperature compared to an unsubstituted N-butylaniline, but higher than if a second electron-withdrawing group were present.

Substituent on Aniline RingElectronic EffectInfluence on Urea Bond StrengthEffect on Deblocking Temperature
4-ChloroElectron-withdrawingWeakensLowers
N-ButylElectron-donatingStrengthensRaises

Development of Novel Reagents and Catalysts

While not a catalyst in itself, this compound serves as a key reagent for developing novel, complex molecules with specific functions, as seen in the synthesis of potential anticancer agents. beilstein-journals.org Its utility as a building block for creating libraries of 4-anilinoquinazolines allows researchers to systematically investigate structure-activity relationships. By varying the aniline component, molecules with optimized biological activity, such as enhanced potency or improved selectivity as enzyme inhibitors, can be developed. The specific substitution pattern of this compound contributes a unique combination of steric and electronic properties to the target molecule, influencing its interaction with biological targets. beilstein-journals.org

Environmental Chemical Considerations and Fate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with light or water.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. For aniline (B41778) and its derivatives, this can be a significant degradation pathway in surface waters and the atmosphere. The rate of photolysis is influenced by factors such as light intensity, the presence of photosensitizing agents (like dissolved organic matter), and the chemical structure of the compound. nih.gov

Research on aniline has shown that its photodegradation can be accelerated in the presence of algae, which can produce reactive oxygen species that contribute to the breakdown process. researchgate.net While specific studies on N-Butyl-4-chloro-N-methylaniline are unavailable, it is plausible that the aromatic ring and the N-alkyl groups could be susceptible to photolytic cleavage. The chlorine substituent on the benzene (B151609) ring may also influence the rate and products of photodegradation.

Table 1: General Photodegradation Trends for Related Aniline Compounds

Compound TypeGeneral ObservationsInfluencing FactorsPotential Transformation Products
AnilineUndergoes photodegradation in aqueous solutions. researchgate.netLight wavelength, presence of photosensitizers (e.g., algae, dissolved organic matter). nih.govresearchgate.netPhenolic compounds, ring-cleavage products.
Chlorinated AnilinesGenerally persistent, but can undergo photolysis. nih.govPosition and number of chlorine atoms.Dechlorination, formation of other chlorinated intermediates.
N-AlkylanilinesN-alkyl group can be cleaved through photo-oxidation.Nature of the alkyl group, presence of oxidizing agents.Dealkylated anilines, aldehydes.

Note: This table is based on general information for related compound classes and does not represent specific data for this compound.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its environmental persistence, particularly in water and moist soils.

For N-substituted amides, which share some structural similarities with N-alkylanilines, hydrolysis can occur under alkaline or acidic conditions. rsc.org The rate of hydrolysis is influenced by pH and temperature. The N-butyl and N-methyl groups in this compound are generally stable to hydrolysis under neutral environmental conditions. However, under more extreme pH conditions, some transformation could potentially occur over long periods. Studies on related N-substituted compounds suggest that steric hindrance from the alkyl groups can affect the rate of hydrolysis. nih.gov

Environmental Distribution and Persistence

The distribution and persistence of a chemical in the environment are determined by a combination of its physical and chemical properties and its susceptibility to degradation processes.

The mobility of an organic compound in soil and its distribution between water and sediment are largely governed by its tendency to adsorb to soil organic matter and clay particles. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

For aniline and its derivatives, adsorption to soil is a significant process. The amino group can become protonated, leading to strong electrostatic interactions with negatively charged soil components. The hydrophobicity of the molecule also plays a role, with more hydrophobic compounds generally showing stronger adsorption. The presence of the butyl group in this compound would increase its hydrophobicity compared to 4-chloro-N-methylaniline, likely leading to stronger adsorption to soil and sediment and therefore lower mobility in the environment. Chlorinated anilines are known to be relatively persistent in the environment. nih.govacs.org

Atmospheric Partitioning and Reactivity

Atmospheric Partitioning

A compound's partitioning between the gas phase and atmospheric particles is primarily determined by its vapor pressure. Chemicals with low vapor pressures tend to adsorb onto particulate matter, which influences their transport, reactivity, and deposition.

This compound possesses a relatively high molecular weight and a structure that includes a polar amine group, an aromatic ring, a butyl group, and a chloro-substituent. These features suggest a low volatility and a correspondingly low vapor pressure at ambient atmospheric temperatures. While the exact boiling point and vapor pressure of this compound are not documented, a comparison with structurally related, less complex molecules indicates it will have a high boiling point. For instance, the boiling point of 4-chloro-N-methylaniline is approximately 239 °C. chemicalbook.comchemicalbook.com The addition of a butyl group would further increase the boiling point and decrease the vapor pressure.

Table 1: Boiling Points of Structurally Related Aniline Compounds

CompoundBoiling Point (°C)Reference
Aniline184.1 osti.gov
N-Methylaniline196.3 nih.gov
4-Chloro-N-methylaniline239 chemicalbook.comchemicalbook.com
This compoundEstimated to be >239°CInferred

Given its expected low vapor pressure, this compound is likely to exist predominantly in the particle-associated phase in the atmosphere. This partitioning behavior means that its atmospheric lifetime and transport will be closely linked to the fate of atmospheric aerosols, which can be removed from the atmosphere via wet and dry deposition.

Atmospheric Reactivity

The primary degradation pathway for most organic compounds in the troposphere during the daytime is reaction with the hydroxyl (OH) radical. For this compound, several reaction pathways with OH radicals are possible:

OH radical addition to the aromatic ring.

H-atom abstraction from the N-H bond of the amino group.

H-atom abstraction from the N-alkyl groups (methyl and butyl).

Studies on similar compounds provide insight into the likely reactivity of this compound. The reaction of OH radicals with aniline and its derivatives is very fast. osti.govnih.gov

Table 2: Experimental Rate Constants for the Gas-Phase Reaction of OH Radicals with Related Aniline and Amine Compounds at Approximately 298 K

CompoundkOH (cm³ molecule⁻¹ s⁻¹)Reference
Aniline1.18 x 10⁻¹⁰ osti.gov
N,N-Dimethylaniline1.48 x 10⁻¹⁰ osti.gov
4-Methylaniline2.16 x 10⁻¹¹ mdpi.com
Diethylamine7.36 x 10⁻¹¹ acs.org

Based on structure-activity relationships (SARs), the rate constant for this compound can be estimated. The N-alkyl groups (methyl and butyl) provide multiple sites for H-atom abstraction, which is a rapid reaction channel for amines. acs.org The reaction of OH radicals with aniline is dominated by addition to the ring and abstraction from the -NH₂ group. nih.gov For this compound, H-abstraction from the C-H bonds of the butyl and methyl groups adjacent to the nitrogen atom is expected to be a major degradation pathway.

Considering the fast reaction rates of N,N-dialkylanilines and other substituted amines, the total OH radical reaction rate constant (kₒₕ) for this compound is estimated to be on the order of 1.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹.

The atmospheric lifetime (τ) of a chemical with respect to its reaction with OH radicals can be calculated using the following equation:

τ = 1 / (kₒₕ * [OH])

Assuming a typical global average daytime OH radical concentration of 2 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound is estimated to be:

τ ≈ 1 / (1.0 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ * 2 x 10⁶ molecules cm⁻³) ≈ 5 x 10³ s

Q & A

Basic: What are the recommended synthetic routes for N-Butyl-4-chloro-N-methylaniline, and how do reaction conditions influence yield?

Methodological Answer:
this compound can be synthesized via alkylation of 4-chloro-N-methylaniline using a butylating agent (e.g., butyl bromide) under basic conditions. Evidence suggests that base selection (e.g., NaH or K₂CO₃) and solvent polarity significantly affect reaction efficiency. For example, polar aprotic solvents like DMF enhance nucleophilic substitution rates . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of aniline to alkylating agent) is critical to minimize byproducts like dialkylated species. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Basic: How can structural confirmation of this compound be achieved?

Methodological Answer:
Use a combination of:

  • NMR spectroscopy : 1H^1H-NMR should show signals for the methyl group (δ ~2.8–3.0 ppm) and butyl chain (δ 0.9–1.6 ppm). The aromatic region (δ 6.5–7.5 ppm) confirms substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Compare experimental [M+H]⁺ values with theoretical molecular weights (e.g., C₁₁H₁₆ClN: 197.10 g/mol) .
  • FT-IR : Look for N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer:
Key properties include:

PropertyValue/DescriptionRelevanceSource
Solubility Soluble in DCM, THF, etherReaction solvent selection
Stability Air-sensitive (oxidizes)Storage under inert atmosphere (N₂/Ar)
Melting Point Not explicitly reportedDSC analysis recommended[See Note]

Note: Analogous compounds (e.g., 4-Chloro-N-methylaniline) melt at ~142°C, suggesting similar thermal behavior .

Advanced: How does the electronic interplay between substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The chlorine atom (electron-withdrawing) and butyl/methyl groups (electron-donating) create a polarized aromatic ring, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, the chloro group acts as a leaving group, while the butyl chain sterically hinders ortho substitution. Computational DFT studies (e.g., Gaussian09) can model charge distribution to predict regioselectivity .

Advanced: What strategies mitigate toxicity risks during handling?

Methodological Answer:

  • Comparative toxicology : Structural analogs like 4-chloroaniline (LD₅₀ ~150 mg/kg in rats) suggest moderate toxicity. Use PPE (gloves, fume hood) and monitor airborne concentrations via GC-MS .
  • Degradation studies : UV irradiation in H₂O₂/Fe²⁺ systems generates less toxic metabolites (e.g., 4-chlorophenol), validated by LC-MS .

Advanced: How can bioactivity be screened against biological targets?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control .
  • Molecular docking : AutoDock Vina models interactions with receptor sites (e.g., cytochrome P450) to prioritize targets .

Advanced: What computational methods predict stability under varying pH and temperature?

Methodological Answer:

  • Quantum mechanical calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for hydrolytic degradation .
  • MD simulations : GROMACS models solvation effects in aqueous buffers (pH 2–12) to identify labile bonds .

Advanced: How can the compound be functionalized for material science applications?

Methodological Answer:

  • Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups for further reduction to amines .
  • Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) enable C-N bond formation with aryl halides .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with LOD <0.1% for detecting alkylation byproducts .
  • GC-MS headspace : Monitor volatile impurities (e.g., residual butyl bromide) with DB-5MS columns .

Advanced: How do steric effects from the butyl group impact crystallography studies?

Methodological Answer:
The butyl chain induces disorder in crystal lattices, complicating X-ray diffraction. Mitigate via:

  • Low-temperature crystallography (100 K) to reduce thermal motion.
  • Co-crystallization with bulky counterions (e.g., PF₆⁻) to stabilize packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.